molecular formula C13H17F3N2O B6335008 2-Methoxy-4-[4-(trifluoromethyl)piperidin-1-yl]aniline CAS No. 1416352-07-2

2-Methoxy-4-[4-(trifluoromethyl)piperidin-1-yl]aniline

Cat. No. B6335008
M. Wt: 274.28 g/mol
InChI Key: KGLPPUNTAMXGDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Methoxy-4-[4-(trifluoromethyl)piperidin-1-yl]aniline” is a chemical compound with the molecular formula C13H17F3N2O . It has a molecular weight of 274.29 . This compound is typically stored in a refrigerator and is a solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H17F3N2O/c1-19-12-8-10(2-3-11(12)17)18-6-4-9(5-7-18)13(14,15)16/h2-3,8-9H,4-7,17H2,1H3 . This indicates the molecular structure and the arrangement of atoms in the compound.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature and is typically stored in a refrigerator . It has a molecular weight of 274.29 .

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335 . Precautionary measures include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 . These codes refer to specific safety and hazard guidelines as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

properties

IUPAC Name

2-methoxy-4-[4-(trifluoromethyl)piperidin-1-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2O/c1-19-12-8-10(2-3-11(12)17)18-6-4-9(5-7-18)13(14,15)16/h2-3,8-9H,4-7,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGLPPUNTAMXGDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N2CCC(CC2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-4-(4-trifluoromethyl-piperidin-1-yl)-aniline

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